molecular formula C8H4INO2 B1197995 N-Iodophthalimide CAS No. 20919-42-0

N-Iodophthalimide

Cat. No. B1197995
CAS RN: 20919-42-0
M. Wt: 273.03 g/mol
InChI Key: ISZGNNPTDCJIIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The chemoselective α-iodination of various simple and multi-functionalised acrylic esters is efficiently accomplished by a Morita–Baylis–Hillman protocol involving the use of N-Iodophthalimide, 3-quinuclidinol, and KF-Celite in acetonitrile .


Molecular Structure Analysis

The molecular structure of N-Iodophthalimide is represented by the IUPAC name 2-iodoisoindole-1,3-dione . The InChI representation is InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)I .


Chemical Reactions Analysis

N-Iodophthalimide is used in the chemoselective α-iodination of various simple and multi-functionalised acrylic esters . This process is efficiently accomplished by a Morita–Baylis–Hillman protocol .


Physical And Chemical Properties Analysis

N-Iodophthalimide has a molecular weight of 273.03 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 37.4 Ų . It has a heavy atom count of 12 .

Safety and Hazards

N-Iodophthalimide is a chemical that can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

2-iodoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGNNPTDCJIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175076
Record name N-Iodophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Iodophthalimide

CAS RN

20919-42-0
Record name N-Iodophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020919420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Iodophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Iodophthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the characteristic applications of N-Iodophthalimide in organic synthesis?

A: N-Iodophthalimide is a versatile reagent in organic synthesis, known for its chemoselective and regioselective properties. [, , ] For instance, it facilitates the highly efficient and chemoselective α-iodination of acrylate esters through a Morita-Baylis-Hillman protocol. [] This reaction is particularly valuable because the resulting α-iodoacrylates are suitable for further organometallic reactions like Nozaki-Kishi-Hiyama coupling. Additionally, N-Iodophthalimide exhibits high N2-selectivity when reacting with pyrroles and indoles in the presence of NIS or itself. [] This selectivity is crucial for controlled functionalization of these heterocycles, leading to specific product formation. Furthermore, N-Iodophthalimide enables visible-light-induced metal-/photocatalyst-free C-H bond imidation of arenes. [] This approach offers a more sustainable and environmentally friendly alternative to traditional transition-metal-catalyzed C-H functionalization methods.

Q2: How does N-Iodophthalimide function in visible-light-induced C-H imidation reactions?

A: N-Iodophthalimide plays a crucial role in visible-light-induced C-H imidation reactions by acting as a source of photochemically generated iodine radicals. [] Upon absorbing visible light, N-Iodophthalimide undergoes homolytic cleavage of the nitrogen-iodine bond, generating these reactive species. These radicals subsequently abstract a hydrogen atom from the arene substrate, forming an aryl radical intermediate. This intermediate then reacts with another molecule of N-Iodophthalimide to yield the desired imidated product. Notably, this process proceeds without requiring any metal catalysts or external photocatalysts, highlighting the unique reactivity of N-Iodophthalimide under visible light irradiation.

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